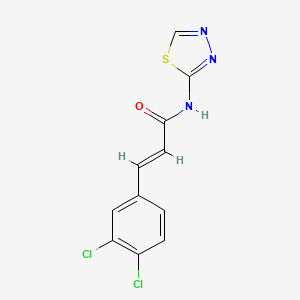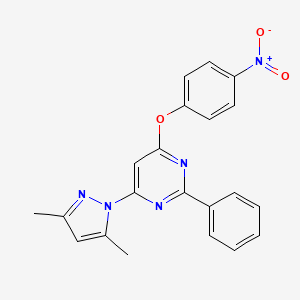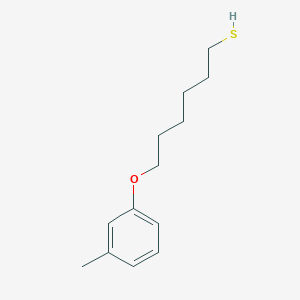
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine
Vue d'ensemble
Description
1-(2-fluorobenzyl)-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as "FTBC" and has been studied extensively for its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of FTBC is complex and not fully understood. However, it is known that FTBC binds selectively to the 5-HT1A receptor and acts as a partial agonist. This means that it can activate the receptor to a certain extent, but not fully. This partial agonist activity is thought to be responsible for the potential therapeutic benefits of FTBC.
Biochemical and Physiological Effects:
FTBC has been shown to have a number of biochemical and physiological effects. One of the most notable effects is its ability to modulate the activity of the 5-HT1A receptor. This modulation can lead to changes in mood and anxiety levels. Additionally, FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FTBC has a number of advantages for use in lab experiments. One of the main advantages is its selective binding to the 5-HT1A receptor, which allows for more precise studies of this receptor's function. Additionally, FTBC is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also limitations to the use of FTBC in lab experiments. One limitation is that it is a synthetic compound and may not fully replicate the effects of naturally occurring compounds. Additionally, the mechanism of action of FTBC is not fully understood, which can make interpretation of results more difficult.
Orientations Futures
There are a number of future directions for research on FTBC. One area of research that has gained significant attention is the potential therapeutic applications of FTBC. FTBC has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases. Additionally, FTBC may have potential applications in treating mood and anxiety disorders. Further research is needed to fully understand the potential therapeutic benefits of FTBC. Another area of future research is the development of new compounds based on FTBC. Researchers are exploring ways to modify the structure of FTBC to improve its selectivity and potency. These new compounds may have even greater potential for use in scientific research and medicine.
Applications De Recherche Scientifique
FTBC has been studied extensively for its potential applications in scientific research. One area of research that has gained significant attention is the use of FTBC as a tool for studying the function of the serotonin receptor. FTBC has been shown to bind selectively to the 5-HT1A receptor, which is involved in regulating mood and anxiety. This selective binding allows researchers to study the function of this receptor in a more precise manner.
Propriétés
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2OS/c21-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)20(24)19-13-15-5-2-4-8-18(15)25-19/h1,3,6-7,13H,2,4-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSVOPHROKNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)



![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)



![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-bromobenzamide](/img/structure/B4541803.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4541812.png)